molecular formula C14H14O3 B12839987 (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid

(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid

Cat. No.: B12839987
M. Wt: 230.26 g/mol
InChI Key: PATHKUFURGNLJU-CQSZACIVSA-N
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Description

®-2-Methoxy-2-naphthalen-2-yl-propionic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methoxy group and a naphthalene ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This method employs rhodium-catalyzed reactions with specific ligands to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid may involve large-scale enantioselective synthesis techniques. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficiency and scalability. The use of renewable feedstocks and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group and naphthalene ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .

Major Products

The major products formed from these reactions include various derivatives of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid, such as ketones, alcohols, and substituted naphthalene compounds

Scientific Research Applications

®-2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to distinct effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methoxy-2-naphthalen-2-yl-propionic acid: The enantiomer of the compound with different stereochemistry.

    2-Methoxy-2-naphthalen-2-yl-acetic acid: A structurally similar compound with a different side chain.

    Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.

Uniqueness

®-2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a naphthalene ring.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2R)-2-methoxy-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1

InChI Key

PATHKUFURGNLJU-CQSZACIVSA-N

Isomeric SMILES

C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC

Origin of Product

United States

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